2-Chloro-7-(trifluoromethyl)benzo[d]thiazole
Overview
Description
Mechanism of Action
- One possibility is that it interacts with enzymes involved in metabolic pathways, given its structural features and the fact that thiazole-based compounds often modulate enzyme activity .
- Thiazole-based compounds can impact various pathways, including:
- Antioxidant pathways : Given its potential antioxidant activity , it could influence oxidative stress-related pathways.
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with trifluoromethylating agents under specific conditions . One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and thiols.
Scientific Research Applications
2-Chloro-7-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Chloro-7-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds, such as:
2-Chlorobenzothiazole: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
7-(Trifluoromethyl)benzo[d]thiazole: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole: Similar structure but with the trifluoromethyl group in a different position, leading to different chemical and biological properties.
The presence of both the chlorine and trifluoromethyl groups in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
2-chloro-7-(trifluoromethyl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUHIHDWDWLQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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